molecular formula C8H12O2S B13258433 Methyl 2-(2-methylthiolan-3-ylidene)acetate

Methyl 2-(2-methylthiolan-3-ylidene)acetate

Cat. No.: B13258433
M. Wt: 172.25 g/mol
InChI Key: BWEXKHKDXHBDFY-ALCCZGGFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-methylthiolan-3-ylidene)acetate is an organic compound with the molecular formula C8H12O2S. It is a derivative of thiolane, a sulfur-containing heterocycle. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-methylthiolan-3-ylidene)acetate typically involves the reaction of methyl 2-bromoacetate with 2-methylthiolane-3-one under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methylthiolan-3-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(2-methylthiolan-3-ylidene)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-methylthiolan-3-ylidene)acetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(oxetan-3-ylidene)acetate: Similar in structure but contains an oxetane ring instead of a thiolane ring.

    Methyl 2-(2-cyanoacetamido)acetate: Contains a cyanoacetamido group instead of a thiolane ring.

Uniqueness

Methyl 2-(2-methylthiolan-3-ylidene)acetate is unique due to the presence of the thiolane ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The sulfur atom in the thiolane ring can participate in various chemical reactions, making this compound versatile for different applications.

Biological Activity

Methyl 2-(2-methylthiolan-3-ylidene)acetate (CAS No. 1564079-10-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₂O₂S
  • Molecular Weight : 172.24 g/mol
  • Structural Characteristics : The compound features a methylthiolane moiety, which is significant for its reactivity and biological interactions.

Cytotoxicity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. The following table summarizes the cytotoxic effects observed in vitro:

Cell LineIC50 (µM)Growth Inhibition (%)
RPMI-8226 (Leukemia)1.61120.89
SR (Leukemia)1.11115.60
NCI-H522 (Lung Cancer)84.0684.06
HT29 (Colon Cancer)87.6287.62
SW-620 (Colon Cancer)81.8381.83
LOX IMVI (Melanoma)93.7993.79
OVCAR-3 (Ovarian Cancer)79.7179.71
CAKI-1 (Renal Cancer)84.4384.43
PC-3 (Prostate Cancer)82.2382.23
BT-549 (Breast Cancer)78.9178.91

These results indicate that this compound exhibits significant cytotoxicity, particularly against leukemia cell lines, suggesting a targeted action that could be exploited in therapeutic applications.

The mechanisms underlying the biological activity of this compound have been explored through various assays:

  • Tubulin Inhibition : The compound demonstrated remarkable tubulin inhibitory activity with an IC50 value of approximately 4.97 M4.97\,\text{ M}, indicating its potential to disrupt microtubule dynamics, which is critical in cancer cell proliferation.
  • Apoptosis Induction : Flow cytometry assays using annexin V-FITC staining revealed that the compound induces apoptosis in sensitive leukemia cell lines by activating caspase pathways and modulating BAX and Bcl-2 expression levels.
  • Molecular Docking Studies : Computational docking studies suggested that this compound binds effectively to the colchicine site on β-tubulin, enhancing its potential as an anticancer agent.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in preclinical settings:

  • Study on Anticancer Activity : A comprehensive study screened this compound against the NCI-60 cancer cell line panel, revealing selectivity for leukemia cells over other cancer types, which may indicate a unique mechanism of action or a specific target within these cells .
  • Resistance Studies : Investigations into multidrug-resistant leukemia cells showed that this compound maintained efficacy with a resistance index better than standard chemotherapeutics, suggesting its potential role in overcoming drug resistance .

Properties

Molecular Formula

C8H12O2S

Molecular Weight

172.25 g/mol

IUPAC Name

methyl (2Z)-2-(2-methylthiolan-3-ylidene)acetate

InChI

InChI=1S/C8H12O2S/c1-6-7(3-4-11-6)5-8(9)10-2/h5-6H,3-4H2,1-2H3/b7-5-

InChI Key

BWEXKHKDXHBDFY-ALCCZGGFSA-N

Isomeric SMILES

CC1/C(=C\C(=O)OC)/CCS1

Canonical SMILES

CC1C(=CC(=O)OC)CCS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.